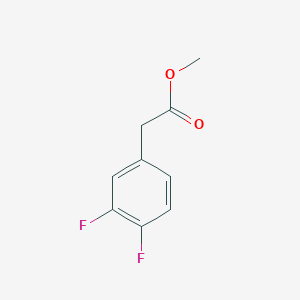

3,4-Difluorophenylacetic acid methyl ester

Overview

Description

3,4-Difluorophenylacetic acid methyl ester is a chemical compound with the CAS Number: 210530-71-5 . Its molecular weight is 186.16 and its IUPAC name is methyl (3,4-difluorophenyl)acetate .

Molecular Structure Analysis

The Inchi Code for 3,4-Difluorophenylacetic acid methyl ester is1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

RAFT Polymerization and Polymer Modification

RAFT polymerization has been employed to synthesize active ester polymers with potential applications in creating multifunctional polymers. Eberhardt and Théato (2005) demonstrated the controlled RAFT polymerization of pentafluorophenyl methacrylate, yielding polymers with low polydispersity and potential for further reaction with amines to form multifunctional polymers (Eberhardt & Théato, 2005).

Electropolymerization for Hard Conducting Films

The electropolymerization of esters has been explored for creating hard, cross-linked conducting films. Dass et al. (2006) synthesized and electropolymerized the ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, demonstrating the formation of insoluble, highly cross-linked polymers suitable for potential electronic applications (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Electrochemical Fluorination

The selective electrochemical fluorination of alkyl phenylacetates, including derivatives that could be related to 3,4-Difluorophenylacetic acid methyl ester, has been studied for optimizing the production of fluorinated esters. Ilayaraja et al. (2008) reported conditions under which high selectivity for monofluoro esters could be achieved, offering insights into the synthesis of fluorinated compounds (Ilayaraja, Manivel, Velayutham, & Noel, 2008).

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of aromatic ketones with carbon dioxide has been developed, potentially relevant for modifications of 3,4-Difluorophenylacetic acid methyl ester. Feng et al. (2011) investigated this process in an ionic liquid medium, showcasing a sustainable approach to synthesizing α-hydroxycarboxylic acid methyl ester derivatives (Feng, Huang, Liu, Yu, & Liu, 2011).

Synthesis of Liquid Crystal Compounds

The synthesis of 3,4-Difluorothiophenol ester liquid crystal compounds has been achieved with significant yields, indicating the potential of such fluorinated esters in the development of materials with high thermal stability and broad nematic phase ranges. This research underscores the utility of fluorinated esters in creating advanced liquid crystal materials (Wei, 2003).

Safety and Hazards

The safety data sheet for 3,4-Difluorophenylacetic acid methyl ester indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

methyl 2-(3,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJCEHMQHERFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592697 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenylacetic acid methyl ester | |

CAS RN |

210530-71-5 | |

| Record name | Methyl (3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

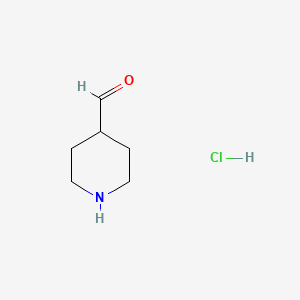

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)